Dibutylgermane

Description

Contextualization of Dibutylgermane in Group 14 Organometallic Chemistry

The chemical properties of organometallic compounds of Group 14 elements exhibit clear periodic trends. wikipedia.org Generally, the reactivity of these compounds is positioned between that of organosilicon and organotin compounds. wikipedia.org The C-Ge bond is less polarized than the carbon-silicon (C-Si) bond but more polarized than the carbon-tin (C-Sn) bond. Similarly, the germanium-hydrogen (Ge-H) bond in germanes is weaker than the Si-H bond in silanes but stronger than the Sn-H bond in stannanes, making germanes like this compound useful reducing agents in certain chemical reactions.

Organogermanium compounds are typically tetrahedral, and the C-Ge bonds are stable in air. wikipedia.org However, the Ge-H bond is susceptible to oxidation. wikipedia.org The chemistry of these compounds is less developed compared to the extensive industrial and academic focus on organosilicon chemistry, largely due to the higher cost of germanium. wikipedia.org Nonetheless, their unique reactivity has carved out important niches, particularly in electronics and specialized chemical synthesis.

| Compound | Formula | Molar Mass (g/mol) | Boiling Point (°C) | Density (g/cm³) |

|---|---|---|---|---|

| Tetrabutylsilane | C₁₆H₃₆Si | 256.55 | 251 | 0.789 |

| Tetrabutylgermane | C₁₆H₃₆Ge | 301.16 | 269 | 0.916 |

| Tetrabutyltin | C₁₆H₃₆Sn | 347.16 | 145 (at 10 mmHg) | 1.057 |

Historical Evolution of this compound Research and its Significance

The field of organogermanium chemistry began shortly after the discovery of the element itself. The first organogermanium compound, tetraethylgermane, was synthesized by Clemens Winkler in 1887 by reacting germanium tetrachloride with diethylzinc. wikipedia.org This foundational work opened the door to the synthesis of a wide range of organogermanes.

Subsequent development in the early 20th century, particularly the advent of Grignard reagents, provided a more convenient and versatile method for creating C-Ge bonds. wikipedia.org The general synthesis for compounds like this compound involves the reaction of a germanium halide (e.g., germanium tetrachloride) with a butylating agent, such as a butyl Grignard reagent (butylmagnesium bromide) or butyllithium. Control over the stoichiometry of the reaction allows for the stepwise replacement of halide atoms with alkyl groups. To produce a dialkylgermane dihydride like this compound, a subsequent reduction step using a hydride source like lithium aluminum hydride is typically necessary to replace the remaining halides with hydrogen.

The significance of this early research was in establishing the fundamental synthetic routes and characterizing the basic properties and reactions of alkylgermanes. This body of work provided the essential toolkit for chemists to later explore more complex organogermanium structures and their applications in areas unforeseen by the original pioneers.

Current Research Landscape and Future Trajectories for this compound

The current research landscape for this compound and related organogermanium compounds is heavily influenced by the needs of the semiconductor and materials science industries. datainsightsmarket.com One of the most significant applications for volatile organogermanes is in Metal-Organic Chemical Vapor Deposition (MOCVD), also known as Metal-Organic Vapor Phase Epitaxy (MOVPE). wikipedia.orgwikipedia.org

MOCVD is a process used to grow high-quality, crystalline thin films on a substrate. wikipedia.org In this technique, volatile precursor compounds are introduced into a reaction chamber where they decompose at a heated substrate surface, depositing the desired material one atomic layer at a time. linde-amt.com Organogermanes like isobutylgermane are used as precursors to deposit thin films of germanium or silicon-germanium (SiGe) alloys, which are critical components in advanced microelectronics. wikipedia.org this compound, as a liquid with suitable volatility and decomposition properties, is a candidate for such processes. The choice of alkyl ligands (like butyl groups) can influence the precursor's volatility, stability, and decomposition temperature, allowing for fine-tuning of the deposition process. wikipedia.org

Future trajectories for this compound research are likely to focus on several key areas:

Precursor Design: The development of new and improved organogermanium precursors for MOCVD and Atomic Layer Deposition (ALD) remains a primary goal. Research will likely focus on modifying the organic groups attached to the germanium to achieve lower decomposition temperatures, higher film purity, and better control over the deposition process.

Materials Science: There is growing interest in polygermanes, which are polymers with a backbone of catenated germanium atoms. These materials are germanium analogues of polyolefins and are being investigated for their unique electronic and optical properties. Dialkylgermanes can serve as monomers or starting materials for the synthesis of these novel polymers.

Radical Chemistry: Recent studies have highlighted the use of organogermanium compounds, including tetraalkylgermanes and hydrogermanes, in photo-induced radical reactions. rsc.org Their unique reactivity, which is distinct from that of organosilanes and organostannanes, offers new opportunities in organic synthesis for creating complex molecules. rsc.org

Structure

2D Structure

Properties

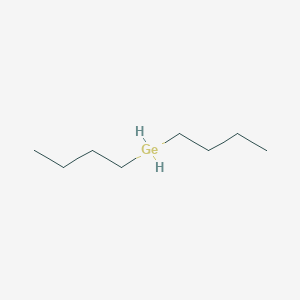

Molecular Formula |

C8H20Ge |

|---|---|

Molecular Weight |

188.87 g/mol |

IUPAC Name |

dibutylgermane |

InChI |

InChI=1S/C8H20Ge/c1-3-5-7-9-8-6-4-2/h3-9H2,1-2H3 |

InChI Key |

LYDMUSGVFPJYPG-UHFFFAOYSA-N |

Canonical SMILES |

CCCC[GeH2]CCCC |

Origin of Product |

United States |

Synthetic Methodologies for Dibutylgermane and Its Derivatives

Conventional Routes for Dibutylgermane Synthesis

Conventional methods for synthesizing this compound and its precursors are foundational, primarily involving the reduction of germanium halides and coupling reactions mediated by alkali metals.

Dichlorothis compound serves as a central starting material for the synthesis of various this compound derivatives. Its utility lies in the reactivity of the germanium-chlorine bonds, which can be readily substituted. A primary application is its reduction to form the parent this compound (Bu₂GeH₂), typically achieved using a suitable reducing agent like lithium aluminum hydride.

Furthermore, dichlorothis compound is a versatile precursor for creating more complex, functionalized molecules. For instance, it is used in the synthesis of germanium-containing diphenols. In a specific procedure, dichlorothis compound is reacted with the lithium salt of p-bromophenol (generated in situ from p-bromophenol and n-butyllithium) to produce bis(4-hydroxyphenyl)-dibutyl-germane. tandfonline.com This reaction underscores the role of dichlorothis compound as a key building block for introducing the dibutylgermyl moiety into larger molecular frameworks. It is also a critical starting material for electroreductive syntheses that yield silylene-germylene copolymers. researchgate.net

Reductive coupling reactions, particularly those employing alkali metals like sodium, represent a classic strategy for forming germanium-germanium bonds, leading to polygermanes. This approach is analogous to the Wurtz-type coupling used extensively in organosilicon and organotin chemistry. ethz.ch In this process, dichlorothis compound is treated with a stoichiometric amount of sodium metal in an organic solvent. The reaction proceeds through the reductive coupling of the dihalide monomers to form a polymer chain.

This method can be adapted to create copolymers. For example, the co-reaction of dichlorothis compound and dichlorodibutylstannane with sodium can yield poly(dibutylstannane-co-dibutylgermane). ethz.ch While effective for producing high molecular weight polymers, these Wurtz-type reactions can sometimes be accompanied by the formation of cyclic oligomers as byproducts. ethz.ch

Advanced Synthetic Approaches to Functionalized this compound Architectures

Modern synthetic methods offer greater precision and versatility in creating functionalized this compound derivatives. These advanced techniques include hydrogermylation for specific carbon-germanium bond formation and electrochemistry for constructing novel copolymers.

Hydrogermylation involves the addition of a germanium-hydrogen (Ge-H) bond across an unsaturated carbon-carbon bond (e.g., an alkene or alkyne). This reaction is a powerful tool for creating specific carbon-germanium bonds and synthesizing functionalized organogermanes. This compound (Bu₂GeH₂) is an ideal starting material for these transformations.

Notable applications of this method include:

Synthesis of Aminopropyl Derivatives : this compound can be reacted with allyl cyanide. The initial hydrogermylation step involves the addition of the Ge-H bond across the C=C double bond, which is then followed by the hydrogenation of the nitrile group to yield 3-aminopropyl-dibutyl germane (B1219785). tugraz.at

Formation of Germoles : The reaction of this compound with substituted 1,3-diynes provides a direct route to 2,5-disubstituted germoles, which are five-membered heterocyclic compounds containing a germanium atom. dokumen.pub

The table below summarizes findings for the synthesis of 2,5-disubstituted germoles from the reaction of various 1,3-diynes with this compound. dokumen.pub

| Entry | Diyne Substituent (R) | Product |

| 119a | Phenyl (Ph) | 2,5-Diphenyl-1,1-dibutyl-1H-germole |

| 119b | 4-Methylphenyl (p-Tol) | 2,5-Bis(4-methylphenyl)-1,1-dibutyl-1H-germole |

| 119c | 4-Methoxyphenyl (p-An) | 2,5-Bis(4-methoxyphenyl)-1,1-dibutyl-1H-germole |

| 119d | 4-Fluorophenyl (4-FC₆H₄) | 2,5-Bis(4-fluorophenyl)-1,1-dibutyl-1H-germole |

| 119o | Thiophen-2-yl | 2,5-Bis(thiophen-2-yl)-1,1-dibutyl-1H-germole |

This table is based on data presented for germole synthesis. dokumen.pub

Electroreductive synthesis is an advanced technique that uses electrons as the reducing agent to drive chemical reactions, often avoiding the need for harsh chemical reductants. researchgate.netrsc.org This method has been successfully applied to the synthesis of germanium-containing polymers.

A key example is the synthesis of silylene-germylene copolymers with ordered sequences. researchgate.net The process begins with the electroreductive cross-coupling of chlorodimethylsilane (B94632) with dichlorothis compound using magnesium electrodes. This step forms a this compound-containing intermediate, specifically bis(hydrodimethylsilyl)this compound. Following chlorination of the Si-H bonds to yield bis(chlorodimethylsilyl)this compound, a subsequent electroreductive polymerization step produces the final copolymer with a defined Si-Si-Ge sequence. researchgate.net This technique demonstrates how electrochemistry can be used to precisely construct complex polymer backbones incorporating this compound units. The electroreductive copolymerization of dibutyldichlorogermane (B1204648) with other dichlorosilanes has also been used to create random copolymers. researchgate.net

Chemo- and Regioselective Synthesis of this compound Derivatives

Chemoselectivity (preferential reaction of one functional group over another) and regioselectivity (control over the position of bond formation) are critical for the synthesis of well-defined, complex molecules.

Chemoselectivity : The hydrogermylation of allyl cyanide with this compound is an example of a chemoselective reaction. tugraz.at The Ge-H bond adds selectively across the carbon-carbon double bond, leaving the cyanide (nitrile) functional group untouched during the initial addition step. Similarly, the reaction of dichlorothis compound with the lithiated salt of p-bromophenol demonstrates chemoselectivity, as the substitution occurs specifically at the germanium center without reacting with the aromatic ring's bromo-substituent (which is replaced by lithium prior to the reaction). tandfonline.com

Regioselectivity : Hydrogermylation reactions can also exhibit regioselectivity. In the addition of a Ge-H bond to an unsymmetrical alkene or alkyne, the germanium atom can add to either of the two unsaturated carbons. While not extensively detailed for this compound in the provided context, the principles of hydrogermylation suggest that the regiochemical outcome (Markovnikov vs. anti-Markovnikov addition) can be influenced by factors such as the catalyst, solvent, and electronic properties of the substituents on the unsaturated bond. The synthesis of specific internal olefins via catalytic reductive transposition highlights the high levels of regioselectivity achievable in modern organometallic chemistry, a principle applicable to germanium chemistry. researchgate.net The thermal reactions of allyl-substituted germyl (B1233479) radicals, which can produce this compound, also proceed via mechanisms where specific bond formations and rearrangements occur. oup.com

Chemical Reactivity and Mechanistic Investigations of Dibutylgermane

Dibutylgermane in Cross-Coupling Transformations

This compound and other organogermanes have emerged as significant players in cross-coupling reactions, offering unique reactivity and selectivity. While historically less utilized than their organoboron or organotin counterparts, recent advancements have highlighted their potential as robust and versatile coupling partners. nih.gov

Palladium-catalyzed cross-coupling reactions are fundamental for creating carbon-carbon (C-C) bonds in organic synthesis. numberanalytics.com The general mechanism involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. numberanalytics.comlibretexts.org However, traditional palladium(0)/palladium(II) catalytic systems have shown limited reactivity with many organogermanes. nih.govwikipedia.org

Recent studies have revealed that alternative activation modes can make organogermanes highly effective for C-C bond formation. nih.govresearchgate.net A key strategy involves using more electrophilic palladium catalysts, such as palladium nanoparticles or palladium(II) trifluoroacetate (B77799) (Pd(TFA)₂). wikipedia.orgresearchgate.net These catalysts can activate the C-Ge bond through a pathway resembling an electrophilic aromatic substitution (SEAr) rather than the conventional transmetalation step. wikipedia.orgacs.orgnih.gov This distinct mechanism allows organogermanes to be more reactive than other established coupling partners like boronic acids or silanes under specific conditions. acs.orgnih.govnih.gov For instance, palladium nanoparticles have been shown to effectively catalyze the cross-coupling of aryl germanes with aryl halides, even in the presence of typically more reactive functional groups such as boronic esters. wikipedia.orgnih.gov

Table 1: Comparison of Palladium Catalysts in Organogermane Cross-Coupling

| Catalyst Type | Activation Mechanism | Reactivity with Organogermanes | Orthogonal Reactivity |

|---|---|---|---|

| Homogeneous Pd(0)/Pd(II) | Conventional Transmetalation | Low | Can functionalize other groups over germanes. acs.orgnih.govnih.gov |

| Palladium Nanoparticles | Electrophilic Aromatic Substitution (SEAr)-type | High | Preferentially activates germanes over boronic esters and silanes. wikipedia.orgnih.gov |

| **Palladium(II) Trifluoroacetate (Pd(TFA)₂) ** | Electrophilic Activation | High | Enables oxidative Heck-type olefinations with tolerance to other functionalities. wikipedia.orgresearchgate.net |

| Gold(I)/Gold(III) Complexes | Electrophilic Activation | High | More reactive than aryl silanes or boronic esters under specific conditions. wikipedia.org |

The unique reactivity of organogermanes extends to the formation of carbon-heteroatom (C-X) bonds, a crucial transformation in the synthesis of pharmaceuticals and materials. rsc.orgnumberanalytics.com The development of methods for the selective activation of the C-Ge bond has enabled novel C-O and C-N bond-forming reactions. researchgate.netnih.gov

A significant breakthrough is the palladium-catalyzed oxidative C-O cross-coupling using Pd(TFA)₂. wikipedia.org This method allows for the coupling of aryl germanes with alcohols and carboxylic acids under mild, base-free conditions, demonstrating remarkable tolerance for other functional groups that are typically reactive in cross-coupling reactions, such as halides and boronic esters. researchgate.net The reaction is proposed to proceed through a Pd(II)/Pd(IV) catalytic cycle. wikipedia.org Similarly, light-activated gold catalysis has been employed for C-C and the first germane-centered C-heteroatom bond formations, including C-O and C-N bond construction. researchgate.net These advancements underscore the potential of organogermanes in programmed and modular molecular construction. nih.gov

Orthogonal reactivity refers to the selective reaction of one functional group in the presence of others that would typically be considered more reactive. researchgate.netacs.org Organogermanes have proven to be exceptional platforms for demonstrating this principle. wikipedia.orgacs.orgnih.gov The key to this orthogonality lies in the different mechanisms by which organogermanes and other organometallic reagents are activated. wikipedia.orgacs.org

Under traditional Pd(0)/Pd(II) catalysis, organogermanes are relatively inert, allowing for the selective functionalization of more conventional coupling partners like boronic acids or stannanes. acs.orgnih.govnih.gov Conversely, when using electrophilic catalysts like palladium nanoparticles or Au(III) complexes, the C-Ge bond is preferentially activated via an SEAr-type mechanism. wikipedia.orgacs.org This switch in reactivity allows for a "fully orthogonal" approach, where either the organogermane or another coupling partner can be selectively targeted by simply changing the catalyst system. researchgate.netnih.gov This principle has been successfully applied in sequential cross-coupling reactions to build complex molecules, highlighting the synthetic utility of organogermanes. nsf.gov The robustness and unique reactivity profile of the germyl (B1233479) group make it a valuable functional handle for modular and site-selective diversification strategies. nih.govresearchgate.netnih.gov

Radical Reaction Pathways Involving this compound

This compound and related organogermanium compounds are also versatile participants in radical reactions. rsc.org The germanium-hydrogen or germanium-carbon bonds can undergo homolytic cleavage to generate highly reactive germyl radicals. rsc.orgoup.com

Germyl radicals, such as the dibutylgermyl radical, can be generated from precursors like this compound through various methods, including thermal initiation with radical initiators like dibenzoyl peroxide (BPO) or photochemical processes. oup.comresearchgate.net For instance, the thermal reaction of allylthis compound in the presence of BPO at 80°C generates the allyldibutylgermyl radical. oup.com These radicals can then participate in a variety of subsequent reactions.

Once formed, germyl radicals exhibit diverse reactivity. They can abstract hydrogen atoms from suitable donors, add to unsaturated bonds like alkenes and alkynes, or undergo dimerization. oup.comrutgers.edu The reaction of allyldibutylgermyl radicals has been shown to lead to products like diallylthis compound and this compound through a free-radical chain mechanism. oup.com Recent developments have focused on milder methods for germyl radical generation, such as visible-light-induced photolysis of digermanes or using an electron donor-acceptor (EDA) complex to facilitate hydrogen-atom transfer (HAT) from germanium hydrides. nih.govd-nb.info These modern approaches expand the scope of germyl radical chemistry, allowing for reactions like hydrogermylation of alkenes under mild, transition-metal-free conditions. d-nb.info

Table 2: Products from the Thermal Reaction of Allyl-Substituted Germyl Radicals

| Starting Material | Main Products | Reaction Conditions |

|---|---|---|

| Allylthis compound | Diallylthis compound, this compound | Benzene, 80°C, Dibenzoyl Peroxide (BPO) |

| Dibutyl(2-methylallyl)germane | Dibutylbis(2-methylallyl)germane, this compound | Benzene, 80°C, Dibenzoyl Peroxide (BPO) |

Data sourced from Mochida & Miyagawa, 1983. oup.com

Single-electron transfer (SET) is a fundamental process in which a single electron is moved from one chemical species to another, creating radical ions. numberanalytics.com This process can initiate radical reaction cascades. acs.org Organogermanium compounds, including those related to this compound, can participate in SET processes. researchgate.net

For example, reactions between organogermyllithium compounds and substrates known to favor SET lead to the formation of digermanes and other products, with evidence pointing to a primary SET mechanism. researchgate.net Electron Spin Resonance (ESR) studies have confirmed the transient formation of organic radical anions and germanium-centered radicals in these reactions. researchgate.net The concept of SET is also central to modern photoredox catalysis, where a photocatalyst, upon excitation by visible light, can initiate an electron transfer with a substrate. researchgate.netnih.gov While specific studies focusing solely on this compound in photoredox SET are emerging, the established radical chemistry of organogermanes suggests their high potential in these advanced catalytic systems. rsc.org For instance, the generation of germyl radicals via the photolysis of digermanes can be achieved through single-electron oxidation using a photocatalyst. nih.gov

Hydroelementation Reactions Mediated by this compound

This compound serves as a reagent in hydroelementation reactions, a class of chemical transformations involving the addition of an element-hydrogen bond across an unsaturated carbon-carbon bond. These reactions are powerful tools for creating functionalized organogermanium compounds.

One notable application of this compound is in the hydrogermylation of unsaturated nitriles. For instance, the reaction between this compound and allyl cyanide, followed by a subsequent hydrogenation step, yields 3-aminopropyl-dibutyl germane (B1219785). dtic.mil This transformation highlights the ability of the Ge-H bond in this compound to add across a carbon-carbon double bond, a process that can be initiated by radical initiators. dtic.mil

Furthermore, this compound participates in transition metal-catalyzed hydrogermylation reactions. A significant example is the ruthenium-catalyzed double trans-hydrogermylation of 1,3-diynes. dtic.milnumberanalytics.com In this process, two Ge-H bonds from this compound add across the two triple bonds of the diyne substrate, leading to the formation of a five-membered heterocyclic compound known as a germole. While this reaction proceeds, it has been noted to be less effective when using this compound as the reagent compared to diphenylgermane (B155566) under similar conditions. dtic.mil The reaction is typically catalyzed by a ruthenium complex, such as [Cp*Ru(MeCN)₃][PF₆]. dtic.mil

The general mechanism for such transition metal-catalyzed hydroelementations involves several key steps. It is believed to initiate with the insertion of the diyne into the metal-hydride bond of the active catalyst. dtic.mil This is followed by a σ-bond metathesis between the resulting metal-carbon bond and the Ge-H bond of this compound, which ultimately leads to the formation of the germole product and regeneration of the catalyst. dtic.mil

Table 1: Examples of Hydroelementation Reactions with Germane Reagents

| Substrate | Germane Reagent | Catalyst/Initiator | Product Type | Yield | Reference |

| 1,3-Diynes | Diphenylgermane | [CpRu(MeCN)₃][PF₆] | 2,5-Disubstituted Germole | Good to Moderate | dtic.mil |

| 1,3-Diynes | This compound | [CpRu(MeCN)₃][PF₆] | 2,5-Disubstituted Germole | Less effective than Diphenylgermane | dtic.mil |

| Allyl Cyanide | This compound | Radical Initiator | 3-Cyanopropyl-dibutyl germane | Not specified | dtic.mil |

Reactivity towards Main Group and Transition Metal Reagents

The reactivity of this compound is primarily dictated by the polarity and reactivity of its germanium-hydrogen (Ge-H) bonds. These bonds provide sites for reactions with both main group and transition metal reagents.

Reactivity with Main Group Reagents

Main group organometallic reagents, such as organolithium compounds (e.g., n-butyllithium) and Grignard reagents (R-MgX), are powerful bases and nucleophiles. libretexts.orgnumberanalytics.com The Ge-H bond in this compound is susceptible to reaction with these types of reagents. Due to the acidic nature of the germane proton, a common reaction pathway is deprotonation, where the strong base abstracts the hydrogen to form a dibutylgermyl anion ([Bu₂GeH]⁻) or a dibutylgermyl dianion ([Bu₂Ge]²⁻) and the corresponding alkane from the organometallic reagent. libretexts.org These resulting germyl anions are potent nucleophiles themselves and can be used in subsequent reactions to form new germanium-carbon or germanium-element bonds. While this reactivity is a fundamental principle of germane chemistry, specific, well-documented examples detailing the stoichiometric reaction of this compound with Grignard or organolithium reagents are not extensively covered in the literature.

Reactivity with Transition Metal Reagents

This compound's interaction with transition metals is most prominently observed in catalytic processes. dtic.milnumberanalytics.com The fundamental interaction involves the oxidative addition of the Ge-H bond to a low-valent transition metal center. wikipedia.orglibretexts.org In this process, the metal's oxidation state and coordination number increase as the Ge-H bond is cleaved and new metal-hydride and metal-germyl bonds are formed. wikipedia.org This oxidative addition step is a key feature in the mechanism of the ruthenium-catalyzed hydrogermylation of diynes discussed in the previous section. dtic.mil

The reverse reaction, reductive elimination, is also crucial, where the metal center's oxidation state decreases as a new bond is formed between two ligands (e.g., a germyl and an alkyl group), which are then released from the metal's coordination sphere. wikipedia.orglibretexts.org The balance between oxidative addition and reductive elimination is central to many catalytic cycles involving organogermanes.

While this compound is utilized as a substrate in these catalytic reactions, the synthesis and isolation of stable transition metal-dibutylgermyl complexes from stoichiometric reactions are less commonly reported. The primary application found in research literature focuses on its role in catalysis, where it reacts with a transition metal catalyst to facilitate transformations like hydrogermylation. dtic.milnumberanalytics.commsstate.edu

Dibutylgermane in Catalysis Research

Dibutylgermane as a Precursor or Ligand in Homogeneous Catalysis

In homogeneous catalysis, where the catalyst is in the same phase as the reactants, this compound can function in two primary capacities: as a precursor to a catalytically active species or as a ligand that coordinates to a metal center, thereby influencing its catalytic properties. chemguide.co.uksavemyexams.com The nature of the metal-ligand bond can range from covalent to ionic. wikipedia.org

As a precursor, this compound can be used to synthesize more complex organometallic catalysts. For instance, the Ge-H bond in this compound can undergo various reactions to introduce the dibutylgermyl moiety into a larger molecular framework that possesses catalytic activity. While specific examples detailing this compound as a direct precursor are not extensively documented in the provided results, the general principles of using organometallics as catalyst precursors are well-established. beilstein-journals.org

More commonly, organogermanes, including derivatives of this compound, act as ligands. wikipedia.orglcc-toulouse.fr A ligand is an ion or molecule that binds to a central metal atom to form a coordination complex. wikipedia.org The electronic and steric properties of the ligand play a crucial role in determining the reactivity and selectivity of the catalyst. nih.govrsc.org Bulky ligands, for example, can influence the selectivity of metal catalysts and stabilize unusual coordination geometries. wikipedia.org The development of new ligands is a key area of research in homogeneous catalysis, aiming to create more efficient and selective catalysts for various chemical transformations. berkeley.edusigmaaldrich.com For example, N-heterocyclic carbenes (NHCs) have emerged as a significant class of strong σ-donor ligands that have been widely used in metal coordination chemistry and catalysis. nih.gov

Nanoparticle Catalysis Utilizing Organogermane Components

Organogermanes have demonstrated unique reactivity in the realm of nanoparticle catalysis. nih.govresearchgate.net Palladium nanoparticles, for instance, exhibit orthogonal reactivity compared to homogeneous molecular catalysts in the cross-coupling of aryl halides with aryl germanes. nih.govresearchgate.net While aryl germanes are often unreactive in traditional homogeneous palladium catalysis (LnPd⁰/LnPdII), they show superior reactivity under palladium nanoparticle conditions. nih.govresearchgate.net This allows for air-tolerant, base-free, and selective access to valuable biaryl compounds. nih.gov

The enhanced reactivity of aryl germanes with palladium nanoparticles is attributed to their electron-rich nature, which makes them more susceptible to activation by the more electrophilic nanoparticles through a proposed electrophilic aromatic substitution pathway. nih.govresearchgate.net This distinct reactivity profile opens up new avenues for chemoselective cross-coupling reactions, where organogermanes can be coupled in the presence of other common coupling partners like boronic acid derivatives. nih.govresearchgate.net

The synthesis of these catalytically active nanoparticles often involves the reduction of a metal salt in the presence of a stabilizing agent to control particle size and prevent agglomeration. frontiersin.org While the direct use of this compound in nanoparticle synthesis is not explicitly detailed, the broader class of organogermanes plays a crucial role in these catalytic systems. researchgate.net

Mechanistic Elucidation of Catalytic Cycles Involving this compound Species

Understanding the mechanistic details of catalytic cycles is fundamental to optimizing existing catalysts and designing new ones. berkeley.edunih.gov A catalytic cycle is a series of chemical reactions involving a catalyst that are repeated to convert reactants into products, with the catalyst being regenerated at the end of each cycle. libretexts.org

In the context of organogermane chemistry, mechanistic studies have provided valuable insights. For example, in palladium nanoparticle-catalyzed cross-coupling reactions, computational and experimental studies support a mechanism where the aryl germane's high electron density leads to preferential activation by the electrophilic nanoparticles. nih.govresearchgate.net This is in contrast to homogeneous systems where such activation is less favorable. nih.govresearchgate.net

Key steps in catalytic cycles often include oxidative addition, reductive elimination, and insertion reactions. libretexts.org For instance, the catalytic cycle for the hydrogenation of ethylene (B1197577) by the Wilkinson catalyst involves the coordination of ethylene, oxidative addition of hydrogen, insertion of ethylene into a rhodium-hydride bond, and reductive elimination of ethane (B1197151) to regenerate the catalyst. libretexts.org While specific mechanistic cycles involving this compound are not detailed in the search results, the general principles of transition metal catalysis provide a framework for understanding its potential roles. nih.govnoaa.gov The study of reaction kinetics and the characterization of reaction intermediates are crucial for elucidating these mechanisms. nih.gov

Development of Novel Catalytic Systems Based on this compound

The unique reactivity of organogermanes is driving the development of novel catalytic systems. chemrxiv.orgrsc.org Research is focused on creating catalysts that are more efficient, selective, and sustainable. nsf.govrsc.org The ability of organogermanes to participate in orthogonal cross-coupling reactions under nanoparticle catalysis is a significant advancement. nih.govresearchgate.net This allows for the selective synthesis of complex molecules that would be difficult to access using traditional methods. nih.gov

The development of new catalytic systems also involves the design of innovative ligands and catalyst precursors. berkeley.edudicp.ac.cnuib.no For instance, the creation of bifunctional ligands that incorporate both a coordinating group and a reactive site can lead to catalysts with enhanced activity and selectivity. dicp.ac.cn While the provided information does not highlight a specific novel catalytic system based solely on this compound, the broader field of organogermane catalysis is an active area of research with the potential for significant discoveries. researchgate.net The development of catalytic systems that can operate under mild conditions, such as low temperatures and pressures, is also a key goal. chemrxiv.org

Applications of Dibutylgermane in Polymer and Materials Science Research

Role as a Precursor for Germanium-Containing Polymers

Dibutylgermane is a key monomer in the creation of various germanium-containing polymers. These polymers are of interest due to their potential applications in electronics and photonics, stemming from the distinct properties of the germanium atoms in the polymer backbone.

The synthesis of silylene-germylene copolymers with precisely ordered sequences has been successfully achieved through the electroreductive polymerization of bis(chlorodimethylsilyl)this compound. This monomer is prepared via an electroreductive cross-coupling reaction of chlorodimethylsilane (B94632) with dichlorothis compound, followed by chlorination. The resulting copolymer with a Si-Si-Ge ordered sequence was obtained in a 49% yield.

The ordered copolymer, with a number average molecular weight of 3900, exhibits a strong UV absorption band (λmax) at 300 nm. The extinction coefficient (εmax) per dibutylgermylene and dimethylsilylene unit was calculated to be 14000. In contrast, copolymers with random sequences, synthesized through the electroreductive copolymerization of dibutyldichlorogermane (B1204648) with dichlorodimethylsilane, showed a significantly lower εmax value of 1600 per dibutylgermylene or dimethylsilylene unit. This marked difference in the extinction coefficient is likely due to conformational differences in the polymer main chain, highlighting the influence of the ordered sequence on the electronic properties of the copolymer.

| Copolymer Type | Monomer(s) | Polymerization Method | Yield (%) | Mn | λmax (nm) | εmax (per unit) |

| Ordered Si-Si-Ge Sequence | bis(chlorodimethylsilyl)this compound | Electroreductive Polymerization | 49 | 3900 | 300 | 14000 |

| Random Sequence | dibutyldichlorogermane and dichlorodimethylsilane | Electroreductive Copolymerization | 6-44 | 3000-4600 | 286 | 1600 |

The integration of germanium units, such as those derived from this compound, into polystannane and polygermane copolymers is an area of research aimed at tuning the properties of these materials. The synthesis of polymers containing heavy group 14 elements like germanium and tin in their frameworks can lead to unique properties due to their large atomic radii and weak binding energies. These polymers, including polygermanes and polystannanes, exhibit light absorption in the UV-visible region and conductivity due to σ-conjugation through the polymer main chain.

While specific studies detailing the copolymerization of this compound with organotin monomers are not extensively documented, the general synthesis of germane-stannane copolymers is explored. These copolymers are expected to possess properties intermediate between those of the parent polygermanes and polystannanes, offering a pathway to materials with tailored electronic and optical characteristics.

Electroreductive polymerization has proven to be an effective method for the synthesis of this compound-based macromolecules. This technique typically employs magnesium electrodes in a single-compartment cell to facilitate the formation of Ge-Ge and Ge-Si bonds. This method has been successfully applied to the preparation of both polygermanes and germane-silane copolymers.

In the synthesis of silylene-germylene copolymers, the electroreductive polymerization of the corresponding dichlorinated monomers using magnesium electrodes in tetrahydrofuran is a key step. This electrochemical approach allows for the formation of the polymer backbone under controlled conditions, leading to the desired macromolecular structures.

Contributions to Advanced Functional Materials

Polymers derived from this compound are being investigated for their potential in advanced functional materials, where their unique properties can be harnessed for specific applications in electronics and optics.

While direct research on poly(this compound) as a photoresist material is limited, the broader class of organogermanium polymers has shown promise in this area. Photoresists are light-sensitive materials used in photolithography to create patterned coatings on surfaces, a crucial process in the manufacturing of microelectronics.

For instance, a study on poly(trimethylgermylmethyl methacrylate-co-chloromethylstyrene), an organogermanium copolymer, demonstrated its utility as a sensitive negative-acting electron-beam and deep-UV resist. aip.org This polymer exhibited good resistance to oxygen reactive ion etching (RIE), a key property for photoresist materials. aip.org The research highlighted that the organogermanium copolymer had up to 25% greater etch resistance compared to its organosilicon counterpart under specific O2 RIE conditions. aip.org These findings suggest that organogermanium polymers, and by extension potentially poly(this compound), could be valuable in submicron bilevel lithographic processing. aip.org Photoresists work by undergoing a chemical change upon exposure to light, which alters their solubility in a developer solution. youtube.com This allows for the selective removal of either the exposed or unexposed portions of the resist, transferring the desired pattern to the substrate. youtube.com

Organogermanium compounds, including polymers derived from monomers like this compound, are being explored for their potential in molecular electronics and optoelectronic materials. acs.org The unique electronic structure of organogermanium compounds, which lies between that of organosilicon and organotin compounds, makes them interesting candidates for these applications.

In the realm of molecular electronics, which aims to use single molecules or nanoscale collections of molecules as electronic components, organogermanium materials could offer novel functionalities. Their properties can be tuned through chemical synthesis, allowing for the design of materials with specific charge transport or optical characteristics. The development of new methods for the synthesis and assembly of organogermanium nano-objects is a key area of research in this field.

For optoelectronic applications, which involve the interaction of light and electricity, organogermanium polymers are of interest for their potential use in devices such as photodetectors and light-emitting diodes. The ability to form σ-conjugated backbones in polygermanes leads to interesting electronic and photophysical properties that are relevant for these applications.

Structure-Property Relationships in this compound-Derived Materials

Theoretically, the structure of this compound is expected to influence the properties of its derived polymers in several key ways:

Chain Packing and Crystallinity: The presence of the relatively bulky butyl side chains would likely hinder the close packing of polymer chains. This steric hindrance would be expected to disrupt the formation of highly ordered crystalline domains, leading to materials that are largely amorphous. The degree of amorphousness would, in turn, affect mechanical properties such as tensile strength and flexibility.

Solubility: The nonpolar nature of the butyl groups should enhance the solubility of this compound-containing polymers in organic solvents. This is a common trend observed in polymers where increasing the length of alkyl side chains improves solubility.

Thermal Properties: The flexibility of the butyl chains would likely lower the glass transition temperature (Tg) of the polymer compared to polygermanes with smaller side groups. A lower Tg indicates that the material will transition from a rigid, glassy state to a more flexible, rubbery state at a lower temperature.

Optical and Electronic Properties: For conjugated polygermanes, the electronic properties are primarily determined by the germanium backbone. While the alkyl side chains are not directly involved in the electronic conjugation, they can indirectly influence these properties by affecting the conformation of the polymer backbone. Changes in chain conformation can alter the degree of sigma-electron delocalization along the Ge-Ge chain, which would be reflected in the material's absorption and emission spectra.

Despite these well-established theoretical principles, the current body of scientific literature does not provide the specific experimental data required to create a detailed analysis or a data table illustrating these structure-property relationships for this compound-derived materials. Studies on other poly(dialkylgermane)s suggest that varying the length of the alkyl side chain does indeed have a significant impact on the thermal, mechanical, and optical properties of the resulting polymers. However, without direct experimental investigation of poly(this compound) and its copolymers, any quantitative discussion remains speculative.

The absence of detailed research findings highlights a need for further investigation into the synthesis and characterization of this compound-based polymers to fully unlock their potential in materials science.

Spectroscopic and Structural Elucidation Methodologies for Dibutylgermane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organogermanium compounds like dibutylgermane. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the molecule.

One-dimensional ¹H and ¹³C NMR are fundamental for confirming the presence of the butyl groups and the germanium hydrides.

¹H NMR Spectroscopy : The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the protons on the butyl chains and the two protons directly bonded to the germanium atom (the germyl (B1233479) protons). The butyl group protons would appear as a series of multiplets in the typical aliphatic region (~0.9-1.5 ppm). The chemical shift of the protons on the carbon alpha to the germanium atom (α-CH₂) would be slightly downfield compared to the other chain protons. The germyl protons (Ge-H) are expected to have a characteristic chemical shift, typically observed in the range of 4-6 ppm for organogermanium hydrides. acs.org The integration of these signals would confirm the ratio of protons in the molecule.

¹³C NMR Spectroscopy : The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments. For this compound, four distinct signals are expected for the four non-equivalent carbon atoms of the butyl chains. The chemical shifts are influenced by the electropositive germanium atom. Based on data for analogous organogermanium compounds, the carbon signals would appear in the aliphatic region. thieme-connect.de

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

| Ge-H ₂ | ¹H | ~4.0 - 5.5 | Singlet (or Triplet if coupled to α-CH₂) |

| Ge-CH₂-CH₂-CH₂-CH₃ | ¹H | ~1.3 - 1.5 | Multiplet |

| Ge-CH₂-CH₂ -CH₂-CH₃ | ¹H | ~1.2 - 1.4 | Multiplet |

| Ge-CH₂-CH₂-CH₂ -CH₃ | ¹H | ~0.8 - 1.0 | Triplet |

| Ge-CH₂ -CH₂-CH₂-CH₃ | ¹³C | ~15 - 25 | - |

| Ge-CH₂-CH₂ -CH₂-CH₃ | ¹³C | ~25 - 35 | - |

| Ge-CH₂-CH₂-CH₂ -CH₃ | ¹³C | ~20 - 30 | - |

| Ge-CH₂-CH₂-CH₂-CH₃ | ¹³C | ~10 - 15 | - |

Note: These are estimated values based on general principles and data from analogous organogermanium compounds. Actual experimental values may vary.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals from the ¹H and ¹³C spectra and confirming the molecular structure. dokumen.pub

COSY (Correlation Spectroscopy) : A ¹H-¹H COSY experiment would reveal scalar coupling between adjacent protons. This would clearly show the connectivity within the butyl chains, for instance, by correlating the signals of the α-CH₂ protons with the β-CH₂ protons, and so on down the chain.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates proton signals with the signals of directly attached carbon atoms. researchgate.net It would be used to definitively assign each carbon signal in the ¹³C spectrum to its corresponding proton signal(s) in the ¹H spectrum (e.g., linking the α-CH₂ proton signal to the α-carbon signal).

⁷³Ge NMR Spectroscopy : Germanium possesses an NMR-active nucleus, ⁷³Ge. However, its practical application is limited due to its low natural abundance, low sensitivity, and large nuclear quadrupole moment, which leads to very broad resonance signals. thieme-connect.de For a symmetric molecule like this compound, the signal might be observable, but the technique remains challenging compared to ¹H and ¹³C NMR.

Vibrational Spectroscopy: Infrared (IR) and Raman Methods

Vibrational spectroscopy probes the molecular vibrations of a compound and is particularly useful for identifying specific functional groups. capes.gov.br IR and Raman spectroscopy are complementary techniques.

Infrared (IR) Spectroscopy : The most characteristic feature in the IR spectrum of this compound is the Ge-H stretching vibration. This bond gives rise to a strong absorption band. For alkyl germanes, the frequency (ν) of the Ge-H stretch can be estimated by the correlation ν = 2037 + 47Σσ, where Σσ is the sum of the Taft inductive constants for the substituents. researchgate.net For this compound, this stretch is expected in the 2000-2100 cm⁻¹ region. Other studies on amorphous hydrogenated germanium (a-Ge:H) assign the stretching vibration of isolated Ge-H bonds to a peak near 1880 cm⁻¹. msu.edu The spectrum would also feature strong C-H stretching vibrations just below 3000 cm⁻¹ and various C-H bending and rocking modes at lower wavenumbers, characteristic of the butyl groups.

Raman Spectroscopy : Raman spectroscopy is also sensitive to the Ge-H vibration. Due to the change in polarizability during the vibration, the Ge-H stretch should be observable in the Raman spectrum, complementing the IR data. Symmetric vibrations, such as the symmetric Ge-C₂ stretch, are often stronger in Raman spectra compared to IR.

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H Stretch (Alkyl) | IR, Raman | 2850 - 2960 | Strong |

| Ge-H Stretch | IR, Raman | ~2040 | Strong |

| CH₂ Bend (Scissoring) | IR | ~1465 | Medium |

| CH₃ Bend (Asymmetric) | IR | ~1450 | Medium |

| CH₃ Bend (Symmetric) | IR | ~1375 | Medium |

| Ge-C Stretch | IR, Raman | 550 - 650 | Medium-Weak |

Note: Values are based on typical group frequencies for organogermanium hydrides. nih.gov

Mass Spectrometry (MS) for Molecular and Fragment Analysis

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern. The presence of multiple stable isotopes of germanium (⁷⁰Ge, ⁷²Ge, ⁷³Ge, ⁷⁴Ge, ⁷⁶Ge) results in a characteristic and complex isotopic cluster for the molecular ion and any germanium-containing fragments, which is a definitive confirmation of the element's presence. nih.gov

Upon electron ionization (EI), germanium hydrides are known to undergo extensive fragmentation. nih.govsdss3.org The expected fragmentation pattern for this compound would include:

Molecular Ion (M⁺) : The parent peak corresponding to [C₈H₂₀Ge]⁺.

Loss of a Butyl Radical : A prominent peak corresponding to [M - C₄H₉]⁺, which is [C₄H₁₁Ge]⁺.

Successive Hydrogen Loss : Elimination of H₂ molecules from the molecular ion or fragment ions is a common pathway for germanes. nih.gov

Cleavage of the Butyl Chain : Fragmentation of the alkyl chains leading to the loss of smaller alkyl radicals (e.g., C₂H₅, C₃H₇).

Germanium-Containing Ions : Ions like [GeHₓ]⁺ and [Ge]⁺ would also be expected, showing the characteristic isotopic pattern.

X-ray Diffraction (XRD) and Crystallographic Studies

X-ray Diffraction (XRD) on a single crystal is the most powerful method for determining the precise three-dimensional structure of a molecule in the solid state. iaea.org this compound is likely a liquid at ambient temperature, and as such, a crystallographic study would necessitate low-temperature crystallization techniques to obtain a suitable single crystal.

If a crystal structure were determined, it would provide definitive data on:

Bond Lengths : Precise measurements of the Ge-C and Ge-H bond distances.

Bond Angles : The C-Ge-C and H-Ge-C bond angles, which would define the geometry around the central germanium atom (expected to be distorted tetrahedral).

Conformation : The preferred conformation of the butyl chains in the solid state.

Intermolecular Interactions : Information on how the molecules pack together in the crystal lattice.

While no crystal structure for this compound itself is readily available, studies on other organogermanium compounds have used XRD to establish their detailed molecular geometries. thieme-connect.de

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Probing

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. researchgate.net For simple, saturated organogermanium hydrides like this compound, the relevant electronic transitions are high-energy σ → σ* transitions associated with the Ge-C, Ge-H, and C-C single bonds. These transitions typically occur at wavelengths below 200 nm, in the vacuum-UV region, which is outside the range of standard laboratory UV-Vis spectrometers. researchgate.net

Therefore, a UV-Vis spectrum of monomeric this compound in a standard solvent like hexane (B92381) is expected to be largely featureless in the 200-800 nm range. However, the situation changes dramatically upon catenation (formation of Ge-Ge bonds). Polythis compound, for example, exhibits strong UV absorption due to σ-σ* conjugation along the germanium backbone, with absorption maxima shifting into the accessible UV region (>300 nm). The transient radical anion of poly(this compound) shows a distinct absorption spectrum with a peak around 380 nm. This highlights that while UV-Vis spectroscopy is not particularly informative for the monomer, it is a critical tool for characterizing the electronic properties of related polygermane polymers.

Computational and Theoretical Studies of Dibutylgermane

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and bonding characteristics of dibutylgermane. youtube.com These methods solve approximations of the Schrödinger equation to determine the electron distribution, molecular geometry, and nature of the chemical bonds within the molecule. youtube.com

The ground state geometry of this compound can be optimized to find the lowest energy conformation, providing precise data on bond lengths, bond angles, and dihedral angles. Analysis of the molecular orbitals (MOs), including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), reveals insights into the molecule's reactivity and electronic properties. The Ge-C and Ge-H bonds are primary features of interest. Calculations can quantify the covalent character of these bonds and the charge distribution across the molecule, indicating the polarity of specific bonds. For instance, the germanium atom is expected to carry a partial positive charge relative to the more electronegative carbon and hydrogen atoms.

While extensive, specific high-level computational studies on this compound are not widely published, data can be inferred from general knowledge of organogermane chemistry and computational studies on analogous compounds. dokumen.pub The expected structural parameters are summarized below.

Interactive Table 1: Predicted Geometrical Parameters for this compound from Theoretical Calculations

| Parameter | Atom Pair/Triplet | Predicted Value | Description |

| Bond Length | Ge-C | ~1.95 - 1.98 Å | The distance between the Germanium and the first Carbon of the butyl group. |

| Bond Length | Ge-H | ~1.53 - 1.56 Å | The distance between the Germanium and a directly bonded Hydrogen atom. |

| Bond Length | C-C | ~1.54 Å | The standard single bond distance within the butyl chains. |

| Bond Length | C-H | ~1.09 Å | The standard single bond distance for sp³ hybridized carbon. |

| Bond Angle | C-Ge-C | ~109° - 112° | The angle between the two butyl groups attached to the germanium center. |

| Bond Angle | H-Ge-H | ~105° - 108° | The angle between the two hydride ligands on the germanium center. |

Note: These values are estimates based on typical organogermane structures and may vary depending on the specific computational method (e.g., DFT functional, basis set) employed.

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is a cornerstone for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface (PES) for a given reaction, chemists can identify the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. arxiv.org A transition state represents the highest energy point along a reaction coordinate, and its energy determines the activation barrier of the reaction. arxiv.orgbenchchem.com

Methods such as DFT are used to perform transition state searches. youtube.com For a proposed reaction, such as the thermal decomposition of this compound or its participation in a hydrogermylation reaction, a guess structure for the transition state is generated. This structure is then optimized using algorithms designed to locate first-order saddle points on the PES. arxiv.org Once a transition state is located, frequency calculations are performed to confirm its identity; a true transition state has exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate. youtube.com

Interactive Table 2: Conceptual Steps in Modeling a Reaction Mechanism

| Step | Computational Task | Information Gained |

| 1. Geometry Optimization | Optimize structures of reactants and products. | Stable endpoint energies and geometries. |

| 2. Transition State Search | Locate the saddle point on the potential energy surface between reactants and products. | Geometry of the transition state. |

| 3. Frequency Calculation | Calculate vibrational frequencies for all optimized structures. | Confirmation of minima (no imaginary frequencies) and transition states (one imaginary frequency). Zero-point vibrational energies. |

| 4. Energy Calculation | Compute single-point energies for all structures. | Reaction enthalpy (ΔH) and activation energy (Ea). |

| 5. IRC Calculation | Map the Intrinsic Reaction Coordinate path from the transition state. | Confirmation that the transition state connects the intended reactants and products. |

Prediction of Reactivity and Selectivity in this compound Systems

Theoretical calculations offer powerful predictive capabilities regarding the reactivity and selectivity of this compound. The electronic structure data derived from quantum chemical calculations can be used to forecast how the molecule will behave in a chemical reaction. rsc.org

Frontier Molecular Orbital (FMO) theory is a primary tool for these predictions. The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO is associated with the ability to accept electrons (electrophilicity). The energy and spatial distribution of these orbitals indicate the most likely sites for chemical attack. For this compound, the Ge-H bonds are often the most reactive sites. The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity. rsc.org

Computational models can also predict selectivity (chemo-, regio-, and stereoselectivity) by comparing the activation barriers of competing reaction pathways. acs.org For instance, in a reaction with an unsymmetrical alkene, one could calculate the transition state energies for the addition of the germane (B1219785) to either end of the double bond. The pathway with the lower activation barrier would correspond to the major product, thus predicting the regioselectivity. Studies on organogermanes have shown they can exhibit unique reactivity, sometimes acting as more reactive partners than analogous silanes or boronic esters, a behavior that can be rationalized through computational analysis of the reaction mechanisms. acs.org In some cases, such as certain base-promoted reactions, organogermanes may exhibit poor regioselectivity, a result that can also be understood by analyzing the potential energy surface. scribd.com

Theoretical Insights into Polymerization Processes Involving this compound

Computational studies provide crucial insights into the formation of polygermanes from monomers like this compound. Poly(dialkylgermane)s are often synthesized via a Wurtz-type coupling reaction of the corresponding dihalogermane. scite.ai Theoretical modeling can shed light on the mechanism of this polymerization, which is thought to involve radical or anionic intermediates.

A key theoretical insight is the nature of the electronic structure of the resulting polymer chain. Unlike saturated hydrocarbon polymers, polygermanes exhibit σ-conjugation, where the σ-orbitals of the Ge-Ge bonds in the polymer backbone overlap, leading to the delocalization of electrons along the chain. This delocalization is responsible for the unique electronic and photophysical properties of these materials.

Computational models can be used to study the electronic structure of oligogermane chains of increasing length to understand how properties like the HOMO-LUMO gap evolve with chain size. This gap typically decreases as the chain lengthens, corresponding to a red-shift in the UV absorption spectrum. Theoretical studies on radical anions of these polymers are particularly relevant. Pulse radiolysis studies have confirmed the formation of stable poly(this compound) radical anions. Quantum chemical calculations on these charged species show that the excess electron is delocalized over the germanium skeleton, which is a direct consequence of σ-conjugation. This theoretical understanding is vital for designing new polygermane materials with tailored electronic properties for applications in electronics and photonics.

Future Research Directions and Emerging Paradigms in Dibutylgermane Chemistry

Advancements in Stereoselective and Sustainable Synthetic Routes

The development of efficient, sustainable, and stereoselective methods for the synthesis of organogermanes, including dibutylgermane, is a primary focus of future research. Traditional synthetic routes often rely on stoichiometric organometallic reagents and halogenated germanium precursors, which can be costly and generate significant waste. wikipedia.org The shift towards greener synthetic strategies is essential for the broader application of this compound.

Future research will likely concentrate on the following areas:

Catalytic Hydrogermylation: The direct addition of a Ge-H bond across an unsaturated C-C or C-X bond, known as hydrogermylation, is a highly atom-economical method for forming Ge-C bonds. wikipedia.org While this reaction has been explored, future work will aim to develop more active and selective catalysts, potentially based on earth-abundant metals, to control the regioselectivity and stereoselectivity of the addition to various substrates. This would allow for the synthesis of complex, chiral this compound derivatives from readily available starting materials.

Dehydrogenative Coupling: Catalytic dehydrogenative coupling reactions that form Ge-C bonds with the liberation of dihydrogen gas represent a particularly green synthetic approach. Research into cobalt-catalyzed methods for the functionalization of alkynylgermanes has shown promise in this area. nih.gov Extending this methodology to the synthesis of this compound derivatives could provide a sustainable alternative to traditional methods.

Flow Chemistry and Microwave-Assisted Synthesis: The application of flow chemistry and microwave-assisted synthesis can lead to significant improvements in reaction efficiency, safety, and scalability. chemistryjournals.net These technologies allow for precise control over reaction parameters, often leading to higher yields and shorter reaction times. Future studies will likely explore the adaptation of known syntheses of this compound and its derivatives to these advanced platforms.

A comparative overview of potential sustainable synthetic routes is presented in Table 1.

| Synthetic Route | Key Features | Potential Advantages | Research Focus |

| Catalytic Hydrogermylation | Atom-economical addition of Ge-H across unsaturated bonds. wikipedia.org | High atom economy, potential for stereocontrol. | Development of novel, highly active, and selective catalysts. |

| Dehydrogenative Coupling | Formation of Ge-C bonds with H₂ as the only byproduct. nih.gov | Environmentally benign, waste reduction. | Exploration of new catalytic systems and substrate scope. |

| Flow Chemistry | Continuous processing with precise control over reaction conditions. chemistryjournals.net | Enhanced safety, scalability, and reproducibility. | Adaptation and optimization of existing synthetic protocols. |

| Microwave-Assisted Synthesis | Rapid and uniform heating. chemistryjournals.net | Reduced reaction times, improved energy efficiency. | Development of microwave-specific synthetic methodologies. |

Exploration of this compound in Novel Catalytic Paradigms

While organogermanium compounds have historically been underutilized in catalysis compared to their silicon and tin counterparts, recent studies have highlighted their potential in various transformations. researchgate.net The unique electronic properties of the Ge-C bond, which is more polarized than the Si-C bond but less so than the Sn-C bond, could be harnessed to develop novel catalytic systems.

Emerging research directions in this area include:

This compound as a Catalyst Precursor: this compound and its derivatives could serve as precursors for the synthesis of novel germanium-based catalysts. For instance, germylenes (R₂Ge:), the germanium analogues of carbenes, are known to be reactive species that could participate in catalytic cycles. wikipedia.org The development of methods to generate and stabilize dibutylgermylene for catalytic applications is a promising avenue of research.

Role in Cross-Coupling Reactions: Organogermanes are gaining attention as coupling partners in palladium-catalyzed cross-coupling reactions. wikipedia.orgresearchgate.net Future research could explore the utility of this compound-derived reagents in these reactions, potentially offering advantages in terms of stability, selectivity, and functional group tolerance compared to other organometallic reagents.

Frustrated Lewis Pair (FLP) Chemistry: The combination of a sterically hindered germane (B1219785) (Lewis acid) and a bulky Lewis base could form a frustrated Lewis pair capable of activating small molecules like H₂, CO₂, and olefins. The exploration of this compound derivatives in FLP chemistry could lead to new metal-free catalytic systems for hydrogenation and other transformations.

Designing Next-Generation Functional Materials with this compound Units

The incorporation of germanium into organic polymers and materials can impart unique electronic, optical, and mechanical properties. researchgate.netacs.org this compound units can be integrated into material backbones to create next-generation functional materials with tailored properties.

Key areas for future materials research involving this compound include:

Germanium-Containing Polymers (Polygermanes): Polygermanes, polymers with a backbone of germanium atoms, exhibit interesting electronic properties such as σ-bond delocalization. The butyl groups in a poly(this compound) would enhance solubility and processability. Future research will focus on the controlled synthesis of high molecular weight poly(this compound) and its copolymers to explore their potential in applications such as photoresists, conducting materials, and ceramic precursors. researchgate.net

Hybrid Organic-Inorganic Materials: this compound can serve as a building block for hybrid materials. For example, the controlled hydrolysis of this compound dihalides could lead to the formation of germoxanes with specific cage or ladder structures, analogous to silsesquioxanes. nih.gov These materials could find applications in catalysis, gas storage, and as low-dielectric constant materials. Recent studies on aryl organogermanium Ge-O derivatives provide a foundation for designing such materials. nih.govmdpi.com

Materials for Energy Storage: Porous carbon materials containing germanium nanoparticles (Ge@C) have shown promise as anode materials for lithium-ion batteries. ethz.ch this compound could be explored as a precursor for the synthesis of such materials through methods like twin polymerization, potentially offering better control over the final material's morphology and performance.

Table 2 summarizes potential functional materials derived from this compound.

| Material Class | Key Structural Feature | Potential Properties | Target Applications |

| Polygermanes | Ge-Ge backbone with butyl side chains. researchgate.net | σ-conjugation, enhanced solubility. | Photoresists, semiconductors, ceramic precursors. |

| Germoxanes | Ge-O-Ge linkages in cage or ladder structures. nih.gov | Thermal stability, defined porosity. | Catalysis, microelectronics, gas separation. |

| Ge@C Composites | Germanium nanoparticles embedded in a carbon matrix. ethz.ch | High capacity, good cycling stability. | Anodes for lithium-ion batteries. |

Interdisciplinary Interfaces: Integration with Nanoscience and Supramolecular Chemistry

The integration of this compound chemistry with nanoscience and supramolecular chemistry opens up new avenues for creating advanced functional systems. umd.eduweizmann.ac.il

Nanoscience: this compound can be used as a precursor for the synthesis of germanium nanoparticles with controlled size and surface chemistry. The butyl groups can act as capping agents, preventing agglomeration and allowing for dispersion in various media. These nanoparticles could be explored for applications in bio-imaging, sensing, and catalysis. The synthesis of water-dispersible germanium nanoparticles capped with chitosan (B1678972) for biological applications highlights the potential in this area. scispace.com

Supramolecular Chemistry: The principles of molecular recognition and self-assembly can be applied to this compound-containing molecules to construct complex supramolecular architectures. nih.gov For example, functionalized this compound derivatives capable of forming specific non-covalent interactions, such as hydrogen bonds or metal-ligand coordination, could be designed. These molecules could self-assemble into well-defined structures like vesicles, tubes, or gels with responsive properties. While research has been conducted on the supramolecular behavior of related compounds like dibutyltriuret, the exploration of this compound in this context remains a nascent field. nih.govresearchgate.net

Enhanced Predictive Modeling through Machine Learning and Artificial Intelligence in Organogermanium Research

The application of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical research, and organogermanium chemistry is no exception. researchgate.netnih.govarxiv.org These computational tools can accelerate the discovery and optimization of new synthetic routes, catalysts, and materials.

Future applications of AI and ML in this compound research include:

Reaction Prediction and Optimization: ML models can be trained on existing reaction data to predict the outcome of new reactions, including yield and selectivity. nih.govyoutube.com This can significantly reduce the experimental effort required to develop new synthetic methods for this compound and its derivatives. AI algorithms can also be used to explore vast reaction parameter spaces to identify optimal conditions.

Materials Discovery: AI can be employed to screen virtual libraries of this compound-containing molecules and materials for desired properties. skoltech.ru By predicting properties such as electronic bandgap, charge mobility, or lithium-ion storage capacity, researchers can identify promising candidates for synthesis and experimental validation.

Spectroscopic Analysis: ML algorithms can assist in the interpretation of complex spectroscopic data (e.g., NMR, IR, Mass Spectrometry) for the characterization of new this compound compounds and materials. This can help in elucidating complex structures and reaction mechanisms.

The synergy between computational modeling and experimental work will be crucial for unlocking the full potential of this compound in the years to come.

Q & A

Q. What are the key considerations for designing reproducible synthesis protocols for dibutylgermane?

Methodological Answer: Synthesis protocols should detail precursor ratios, reaction conditions (temperature, solvent, catalyst), and purification steps. Use spectroscopic techniques (e.g., H NMR, C NMR, FTIR) to confirm structural integrity, and report yields with error margins. For reproducibility, include raw data (e.g., chromatograms) in supplementary materials .

Q. How should researchers address inconsistencies in reported physicochemical properties of this compound (e.g., boiling point, stability)?

Methodological Answer: Replicate experiments under standardized conditions (e.g., inert atmosphere, purity ≥99%). Compare results with prior studies, noting discrepancies in instrumentation (e.g., differential scanning calorimetry vs. gas chromatography). Publish full metadata, including calibration methods and equipment specifications, to enable cross-validation .

Q. What strategies ensure robust characterization of this compound’s reactivity in cross-coupling reactions?

Methodological Answer: Employ kinetic studies (e.g., time-resolved UV-Vis spectroscopy) to monitor reaction progress. Use control experiments to isolate side products and validate mechanisms. Share raw kinetic datasets and computational models (e.g., DFT calculations) in open repositories to support transparency .

Q. How can researchers systematically review literature on this compound’s applications in materials science?

Methodological Answer: Use Boolean search terms (e.g., "this compound AND (nanomaterials OR catalysis)") in databases like SciFinder and Web of Science. Prioritize peer-reviewed journals over preprints. Annotate conflicting findings (e.g., catalytic efficiency variations) in a comparative table (Table 1) and propose hypotheses for divergence .

Advanced Research Questions

Q. How do computational and experimental data on this compound’s electronic structure align, and how can contradictions be resolved?

Methodological Answer: Compare experimental XPS/XAS data with DFT-derived HOMO-LUMO gaps. If discrepancies exceed 0.5 eV, re-evaluate basis sets or solvent effects in simulations. Publish code and input files to allow peer verification. For unresolved contradictions, propose collaborative studies with shared datasets .

Q. What interdisciplinary approaches resolve challenges in this compound’s application to bioinorganic systems?

Methodological Answer: Integrate toxicity assays (e.g., cell viability studies) with spectroscopic analysis (e.g., EXAFS for Ge coordination). Collaborate with biologists to design protocols ensuring biocompatibility. Document ethical approvals for biological testing and adhere to FAIR data principles for interdisciplinary reuse .

Q. How should researchers design experiments to validate this compound’s role in novel catalytic cycles?

Methodological Answer: Use isotopic labeling (e.g., C/H) to trace reaction pathways. Perform in-situ IR/Raman spectroscopy to identify intermediates. Address contradictory mechanistic proposals by hosting round-robin experiments across labs, with standardized substrates and shared reference materials .

Q. What methodologies mitigate biases in interpreting this compound’s environmental impact studies?

Methodological Answer: Deploy blind analysis for sample processing (e.g., GC-MS operators unaware of sample origins). Use triplicate sampling across diverse ecosystems and statistical tools (e.g., ANOVA) to distinguish noise from trends. Archive environmental metadata (e.g., pH, temperature) for secondary analyses .

Data Management and Ethics

Q. How can researchers ensure this compound data complies with FAIR principles for long-term reuse?

Methodological Answer: Assign persistent identifiers (DOIs) to datasets via repositories like Zenodo. Include machine-readable metadata (e.g., experimental conditions, instrument models) and license terms. For spectral data, use standardized formats (e.g., JCAMP-DX) .

Q. What ethical considerations apply to this compound research involving hazardous intermediates?

Methodological Answer: Follow institutional safety protocols (e.g., fume hood use, waste disposal guidelines). Document near-miss incidents and mitigation strategies. In publications, disclose hazards under "Safety Statements" and cite compliance with regulations (e.g., REACH) .

Q. Table 1: Example Framework for Contradiction Analysis in this compound Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.